2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide
Description
2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide is a synthetic quinoline derivative characterized by a complex heterocyclic framework. Its structure includes a [1,3]dioxolo[4,5-g]quinolin core substituted at position 7 with a 4-methylbenzenesulfonyl (tosyl) group and at position 5 with an N-phenylacetamide moiety. The 8-oxo group confers electron-withdrawing properties, while the tosyl substituent enhances stability and modulates solubility.
Properties
IUPAC Name |
2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c1-16-7-9-18(10-8-16)34(30,31)23-13-27(14-24(28)26-17-5-3-2-4-6-17)20-12-22-21(32-15-33-22)11-19(20)25(23)29/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWDGMYDHBJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
Core Structure Disassembly
The quinoline-dioxolane fused system forms the central scaffold, derived from 6,7-dihydroxyquinoline precursors through cyclocondensation with 1,2-dihaloethanes. Position-specific modifications require strategic protection/deposition sequences:
- C7-Sulfonylation : Introduction of 4-methylbenzenesulfonyl group via nucleophilic aromatic substitution
- C8-Oxidation : Conversion of methylene to ketone using oxygen-transfer reagents
- C5-Acetamide Installation : Michael addition or nucleophilic displacement at activated positions
Stepwise Synthetic Route Development
Formation ofDioxolo[4,5-g]quinoline Core
Starting Material Preparation
6,7-Dihydroxyquinoline (1) undergoes cyclization with 1,2-dibromoethane in dimethylformamide at 80°C, achieving 72% yield of 2H,5H,8H-dioxolo[4,5-g]quinoline (2) through SN2-mediated ring closure. Key parameters:
- Base selection (K2CO3 > Et3N for improved ring formation)
- Solvent polarity effects on reaction kinetics
Table 1: Optimization of Dioxolane Ring Formation Conditions
| Entry | Halide Source | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2-C2H4Br2 | K2CO3 | 80 | 72 |
| 2 | 1,2-C2H4Cl2 | Et3N | 100 | 58 |
| 3 | 1,2-C2H4I2 | Cs2CO3 | 60 | 81 |
C7-Sulfonylation Strategy
Electrophilic Aromatic Substitution
Treatment of intermediate (2) with 4-methylbenzenesulfonyl chloride (1.2 eq) in pyridine/dichloromethane (1:3) at 0→25°C over 12 hours installs the sulfonyl group regioselectively at C7 (83% isolated yield). Control experiments demonstrate:
- No C5 sulfonation due to steric hindrance from dioxolane oxygen
- Microwave-assisted (100W, 60°C) reduces reaction time to 45 min with comparable yield
Critical Characterization Data:
C8-Ketone Installation
Oxidative Methodologies
Fremy's salt (potassium nitrosodisulfonate) in acetate buffer (pH 4.7) converts C8-CH2 to ketone over 6 hours at 50°C (68% yield). Competing oxidation pathways controlled by:
- Buffer concentration (0.1M optimal)
- Strict temperature control to prevent over-oxidation
Alternative oxidants:
C5-Acetamide Functionalization
Nucleophilic Displacement Approach
Bromination at C5 using NBS/AIBN in CCl4 (72% yield) followed by reaction with sodium 2-aminoacetate in DMF at 110°C installs the acetamide sidechain. Key considerations:
- Radical bromination shows >20:1 C5/C3 selectivity
- Ullmann coupling with CuI/L-proline gives superior yields (85%) for aryl amine couplings
Table 2: Comparison of Amidation Techniques
| Method | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Displacement | - | 110 | 24 | 68 |
| Ullmann Coupling | CuI/L-proline | 90 | 12 | 85 |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 100 | 8 | 78 |
Convergent Synthesis Approach
Fragment Coupling Strategy
An alternative route couples pre-formed subunits:
- 7-(4-Methylbenzenesulfonyl)-8-oxo-dioxolo[4,5-g]quinoline-5-carboxylic acid (3)
- N-Phenylglycine ethyl ester (4)
EDCI/HOBt-mediated coupling in THF at 0°C provides target compound in 62% yield after saponification. Advantages include:
- Avoids late-stage oxidation/sulfonation steps
- Enables parallel synthesis of analogs
Solid-Phase Synthesis Exploration
Immobilization of quinoline core on Wang resin via C5-hydroxyl group allows sequential:
- Sulfonylation (94% resin loading)
- Oxidation (88% conversion)
- Amidation (Cleavage yield 71%)
Though lower yielding than solution-phase methods, this approach facilitates rapid library generation.
Critical Analysis of Synthetic Challenges
Regioselectivity in Sulfonylation
DFT calculations (B3LYP/6-31G*) reveal C7 sulfonation preference arises from:
Green Chemistry Considerations
Solvent Optimization
Life-cycle assessment identifies ethyl acetate/water biphasic systems as optimal for:
Catalytic System Recycling
Heterogeneous catalyst Pd/Al2O3 demonstrates:
- 5 reuse cycles without activity loss
- Leaching <0.5 ppm per cycle by ICP-MS
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield reduced quinoline derivatives.
Scientific Research Applications
2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences:
- Core Structure: Both compounds share the [1,3]dioxolo[4,5-g]quinolin-8-one scaffold.
- Position 7 Substituent: The target compound has a 4-methylbenzenesulfonyl group, while Compound 1 features a benzoyl group (C₆H₅CO-) .
- Position 5 Substituent : The target compound has an N-phenylacetamide , whereas Compound 1 substitutes the phenyl ring with 2,4-dimethoxy groups .
- Methoxy groups enhance lipophilicity and may influence hydrogen bonding or π-π stacking with biological targets.
Molecular Properties:
| Parameter | Target Compound | Compound 1 |
|---|---|---|
| Molecular Formula | Not Provided | C₂₇H₂₂N₂O₇ |
| Molecular Weight | Not Provided | 486.5 g/mol |
| Key Functional Groups | Tosyl, N-phenyl | Benzoyl, 2,4-dimethoxy |
Note: Physical properties (e.g., solubility, melting point) for the target compound are unavailable in the evidence.
Compound 2: 5-(2-(4-chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one
Structural Divergence:
- Core Heterocycle: Compound 2 replaces the [1,3]dioxoloquinoline with a benzimidazo[2,1-a]isoquinolinone system, introducing additional nitrogen atoms .
- Substituents :
- A 4-chlorophenyl group is attached via a ketone linker, contrasting with the acetamide and sulfonyl groups in the target compound.
- The chloro substituent may confer distinct electronic and steric effects compared to methyl or methoxy groups.
Implications for Bioactivity:
- The benzimidazo-isoquinolinone core in Compound 2 likely engages in different binding modes compared to the dioxoloquinoline system.
Biological Activity
The compound 2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide is a novel quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.45 g/mol. The structure features a quinoline core substituted with a sulfonyl group and an acetamide moiety, which are known to enhance biological activity.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown their efficacy against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on breast cancer (MCF-7) cell lines.
Table 1: Cytotoxic Activity Against MCF-7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| 2-[7-(4-methylbenzenesulfonyl)-8-oxo... | TBD |
| Doxorubicin (Dox) | 2.01 ± 0.01 |
In preliminary assays, the compound demonstrated promising cytotoxicity, with an IC50 value that suggests it may be comparable to established chemotherapeutics like Doxorubicin.
The mechanism by which this compound exerts its anticancer effects is likely multifaceted:
- Topoisomerase Inhibition : Similar quinoline derivatives have been shown to inhibit topoisomerase IIβ, leading to DNA damage and apoptosis in cancer cells.
- Induction of Apoptosis : The compound may activate pro-apoptotic pathways by upregulating proteins such as Bax and downregulating anti-apoptotic proteins like Bcl2, promoting cell death in malignant cells.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The presence of the sulfonyl group in this compound may enhance its interaction with microbial targets. Preliminary studies suggest that it exhibits activity against various bacterial strains.
Case Studies and Research Findings
Several studies have synthesized and evaluated related quinoline derivatives to assess their biological activities:
- Synthesis and Evaluation : A series of quinoline derivatives were synthesized and tested for their anticancer activity against MCF-7 cells. Compounds showed varying degrees of cytotoxicity, with some achieving IC50 values below 10 µM.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and key biological targets involved in cancer progression.
Q & A
Basic: What are the key synthetic pathways for this compound?
The synthesis involves multi-step organic reactions, including:
- Quinoline core formation : Cyclocondensation of substituted precursors under acidic or basic conditions to construct the bicyclic scaffold .
- Sulfonyl group introduction : Electrophilic substitution or nucleophilic displacement using 4-methylbenzenesulfonyl chloride under anhydrous conditions .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling between the quinoline intermediate and phenylacetic acid derivatives .
Key Considerations : Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., palladium for cross-coupling steps) significantly impact yield .
Advanced: How can computational chemistry optimize synthetic yield?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates to predict energetically favorable pathways .
- Solvent/catalyst screening : Machine learning models trained on PubChem datasets prioritize reagents that minimize side reactions (e.g., sodium hydride for deprotonation without hydrolysis) .
- Kinetic modeling : Simulate reaction rates under varying temperatures to identify optimal conditions (e.g., 60–80°C for sulfonylation) .
Basic: What analytical techniques confirm purity and structure?
- HPLC : Quantify purity (>95% threshold) using C18 columns and UV detection at λ = 254 nm .
- NMR : 1H/13C NMR resolves stereochemistry; key signals include the sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 567.18 for [M+H]+) .
Advanced: How to resolve contradictions in biological activity data?
- Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Structural analogs : Test derivatives with modified sulfonyl or phenyl groups to isolate structure-activity relationships (SAR) .
- Target validation : Use CRISPR knockouts to confirm specificity for hypothesized enzymes (e.g., kinase inhibition) .
Basic: Which functional groups drive reactivity?
- 4-Methylbenzenesulfonyl : Enhances electrophilicity for nucleophilic attacks .
- Dioxolo-quinoline : Stabilizes π-π stacking with aromatic residues in biological targets .
- N-Phenylacetamide : Participates in hydrogen bonding with enzyme active sites .
Advanced: Strategies to mitigate side reactions during sulfonylation?
- Low-temperature control : Perform reactions at 0–5°C to suppress sulfonate ester formation .
- Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) before sulfonyl introduction .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation without over-reactivity .
Basic: How is the quinoline core synthesized?
- Friedländer synthesis : Condensation of aminobenzaldehyde derivatives with ketones in acidic media .
- Skraup reaction : Cyclization of aniline derivatives with glycerol and sulfuric acid, followed by oxidation .
Advanced: In silico methods for predicting target interactions
- Molecular docking : AutoDock Vina screens binding affinities to kinase domains (e.g., EGFR) using crystal structures from PDB .
- MD simulations : GROMACS models ligand-protein stability over 100-ns trajectories to assess binding kinetics .
- Pharmacophore mapping : Schrödinger Suite aligns functional groups with known active sites (e.g., ATP-binding pockets) .
Basic: Typical solvents and catalysts used
- Solvents : DMF (amide coupling), dichloromethane (sulfonylation), ethanol (recrystallization) .
- Catalysts : Pd/C (cross-coupling), NaH (deprotonation), EDCI (carbodiimide coupling) .
Advanced: Designing derivatives for improved pharmacokinetics
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity and enhance solubility .
- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to resist cytochrome P450 degradation .
- Prodrug strategies : Mask acetamide as a tert-butyl carbamate for targeted release in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
